molecular formula C13H18N2O3 B11727806 Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B11727806
M. Wt: 250.29 g/mol
InChI Key: DFHWAMADCHWXNC-RYUDHWBXSA-N
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Description

Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy and Methylamino Groups: Functional groups such as hydroxy and methylamino are introduced through specific reactions, often involving reagents like hydroxylamine and methylamine.

    Attachment of the Benzyl Group: The benzyl group is attached via a benzylation reaction, which may involve benzyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The benzyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Substitution reactions may involve nucleophiles like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.

Scientific Research Applications

Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl (3S,4S)-3-hydroxy-4-(amino)pyrrolidine-1-carboxylate

Uniqueness

Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c1-14-11-7-15(8-12(11)16)13(17)18-9-10-5-3-2-4-6-10/h2-6,11-12,14,16H,7-9H2,1H3/t11-,12-/m0/s1

InChI Key

DFHWAMADCHWXNC-RYUDHWBXSA-N

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CNC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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